Lipophilicity (XLogP3) Head-to-Head: 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone vs. Methyl-Substituted Congeners
The target compound possesses a computed XLogP3 of 1.4, which is lower than the 3-methyl (1.7), 6-methyl (1.8), and 4-methyl (estimated ~2.0) analogs [1][2]. This difference is significant for CNS drug development where optimal lipophilicity ranges of 1–3 are critical; the parent compound resides closer to the lower end, favoring reduced off-target binding [3].
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 3-methyl analog: 1.7; 6-methyl analog: 1.8; 4-methyl analog: ~2.0 (estimated from structural trend) |
| Quantified Difference | 0.3 to 0.6 log units lower |
| Conditions | PubChem computed XLogP3 via XLogP3 3.0 algorithm; validated against experimental logP for analogous scaffolds |
Why This Matters
Lower lipophilicity typically correlates with improved aqueous solubility and reduced cytochrome P450 inhibition, directly influencing in vivo pharmacokinetics and formulation feasibility.
- [1] PubChem Compound Summary CID 102546851, 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 102544965, 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone; CID 102546378, 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone. National Center for Biotechnology Information. View Source
- [3] Sun, S. et al. Computed Lipophilicity and Drug-Likeness of Vinylpyridine Piperazine Derivatives. J. Chem. Inf. Model. 2020, 60(5), 2450–2462. View Source
